REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:11]=[CH:12][CH:13]=[C:14]3[C:18]=2[NH:17][CH2:16][CH2:15]3)=[O:9])=[CH:4][CH:3]=1.Cl[C:20]1[N:25]=[C:24]([NH:26][C:27]2[CH:28]=[N:29][C:30]3[C:35]([CH:36]=2)=[CH:34][CH:33]=[CH:32][CH:31]=3)[CH:23]=[CH:22][N:21]=1.C(OCC)(=O)C.O>CS(C)=O>[NH:17]1[C:18]2[C:14](=[CH:13][CH:12]=[CH:11][C:10]=2[C:8]([C:5]2[CH:4]=[CH:3][C:2]([NH:1][C:20]3[N:25]=[C:24]([NH:26][C:27]4[CH:28]=[N:29][C:30]5[C:35]([CH:36]=4)=[CH:34][CH:33]=[CH:32][CH:31]=5)[CH:23]=[CH:22][N:21]=3)=[CH:7][CH:6]=2)=[O:9])[CH2:15][CH2:16]1
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(=O)C=1C=CC=C2CCNC12
|
Name
|
(2-chloropyrimidin-4-yl)quinolin-3-ylamine
|
Quantity
|
215 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)NC=1C=NC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by chromatography over silica gel
|
Type
|
CUSTOM
|
Details
|
after phase separation
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
evaporation
|
Type
|
CUSTOM
|
Details
|
giving 500 mg of (2,3-di-hydro-1H-indol-7-yl)-{4-[4-(quinolin-3ylaminopyrimidin-2-ylamino]phenyl}-methanone
|
Name
|
|
Type
|
|
Smiles
|
N1CCC2=CC=CC(=C12)C(=O)C1=CC=C(C=C1)NC1=NC=CC(=N1)NC=1C=NC2=CC=CC=C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |